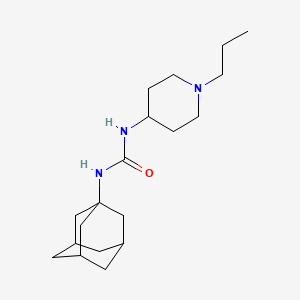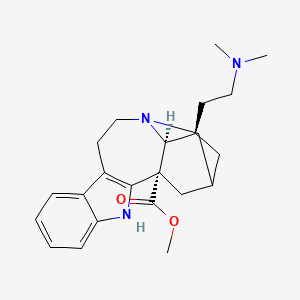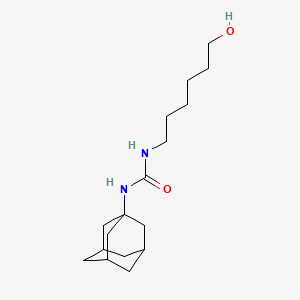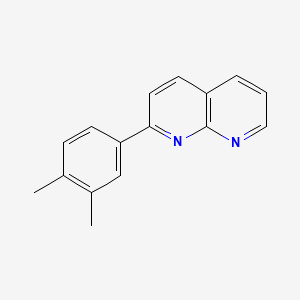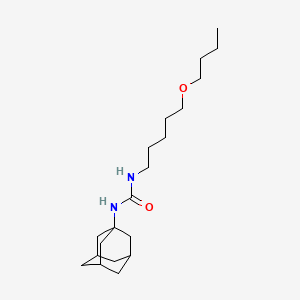
1-Adamantan-1-yl-3-(5-butoxypentyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantan-1-yl-3-(5-butoxypentyl)urea is a compound belonging to the class of 1,3-disubstituted ureas. These compounds are known for their diverse biological activities and potential therapeutic applications. The adamantane moiety in the structure provides a unique rigidity and lipophilicity, which can enhance the compound’s interaction with biological targets.
Preparation Methods
The synthesis of 1-adamantan-1-yl-3-(5-butoxypentyl)urea typically involves the reaction of adamantyl isocyanate with 5-butoxypentylamine. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Adamantan-1-yl-3-(5-butoxypentyl)urea undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of hydroxylated derivatives.
Reduction: The urea group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include hydroxylated adamantane derivatives, amines, and substituted ureas .
Scientific Research Applications
1-Adamantan-1-yl-3-(5-butoxypentyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acid epoxides.
Medicine: Due to its inhibitory effects on sEH, the compound is being investigated for its potential use in treating cardiovascular diseases and inflammatory disorders.
Mechanism of Action
The primary mechanism of action of 1-adamantan-1-yl-3-(5-butoxypentyl)urea involves the inhibition of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the compound increases the levels of EETs, which have vasodilatory and anti-inflammatory effects. The molecular targets and pathways involved include the binding of the compound to the active site of sEH, leading to a decrease in enzyme activity and subsequent physiological effects .
Comparison with Similar Compounds
1-Adamantan-1-yl-3-(5-butoxypentyl)urea can be compared with other similar compounds, such as:
1-Adamantan-1-yl-3-(4-butoxypentyl)urea: Similar structure but with a different alkyl chain length.
1-Adamantan-1-yl-3-(5-ethoxypentyl)urea: Similar structure but with an ethoxy group instead of a butoxy group.
1-Adamantan-1-yl-3-(5-methoxypentyl)urea: Similar structure but with a methoxy group instead of a butoxy group.
The uniqueness of this compound lies in its specific alkyl chain length and functional groups, which can influence its biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C20H36N2O2 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-(5-butoxypentyl)urea |
InChI |
InChI=1S/C20H36N2O2/c1-2-3-8-24-9-6-4-5-7-21-19(23)22-20-13-16-10-17(14-20)12-18(11-16)15-20/h16-18H,2-15H2,1H3,(H2,21,22,23) |
InChI Key |
KBTVUXWBRNQXPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCCCNC(=O)NC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


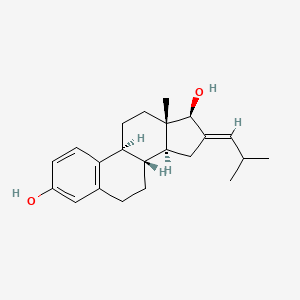
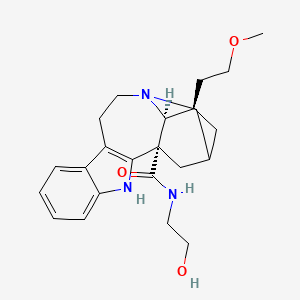
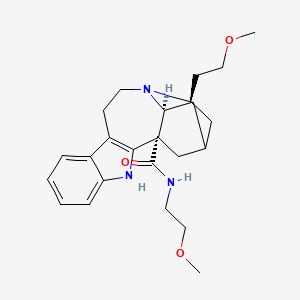
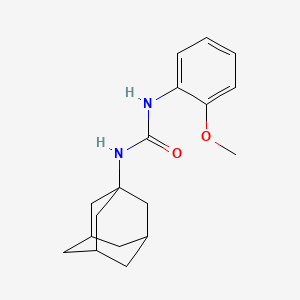
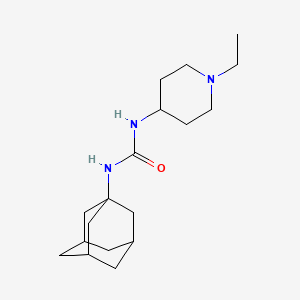
![methyl (1S,15R,17R,18S)-17-[2-(methylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B10840098.png)
